1-[(Benzyloxy)methyl]cyclopropan-1-ol
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Overview
Description
Cyclopropanol, 1-[(phenylmethoxy)methyl]- is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.231 g/mol . This compound is characterized by a cyclopropanol ring substituted with a phenylmethoxy methyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanol, 1-[(phenylmethoxy)methyl]- can be achieved through various methods. One common approach involves the reaction of ethyl benzyloxyacetate with ethylmagnesium bromide, followed by cyclization to form the cyclopropanol ring . The reaction conditions typically involve the use of a Grignard reagent and a suitable catalyst, such as titanium(IV) isopropoxide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Cyclopropanol, 1-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Cyclopropanol, 1-[(phenylmethoxy)methyl]- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Cyclopropanol, 1-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The cyclopropanol ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenylmethoxy group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanol: A simpler analog without the phenylmethoxy methyl group.
Cyclopropanemethanol: Contains a hydroxyl group instead of the phenylmethoxy group.
Cyclopropanecarboxylic acid: Features a carboxyl group in place of the phenylmethoxy methyl group.
Uniqueness
Cyclopropanol, 1-[(phenylmethoxy)methyl]- is unique due to the presence of the phenylmethoxy methyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
920520-61-2 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(phenylmethoxymethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O2/c12-11(6-7-11)9-13-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
InChI Key |
KJNFCWQOZUJVTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)O |
Origin of Product |
United States |
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